molecular formula C13H16N2O3 B2557421 N-(oxolan-2-ylmethyl)-N'-phenyloxamide CAS No. 331869-62-6

N-(oxolan-2-ylmethyl)-N'-phenyloxamide

Cat. No. B2557421
CAS RN: 331869-62-6
M. Wt: 248.282
InChI Key: PTWOEOKHIDAMED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(oxolan-2-ylmethyl)-N'-phenyloxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 263.3 g/mol.

Scientific Research Applications

Synthesis and Structure-Activity Relationship in Medicinal Chemistry

Research on related compounds such as 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, including β-lactone derivatives like N-(2-oxo-3-oxetanyl)-3-phenylpropionamide, has shown potent inhibitory effects on N-acylethanolamine acid amidase (NAAA). NAAA inhibitors like these derivatives can prevent fatty acid ethanolamide hydrolysis in activated inflammatory cells, thereby reducing tissue reactions to pro-inflammatory stimuli. This suggests potential applications of N-(oxolan-2-ylmethyl)-N'-phenyloxamide derivatives in the development of anti-inflammatory drugs (Ponzano et al., 2013).

Electrocatalytic and Redox Properties

N-oxyl compounds, including those structurally similar to this compound, have been extensively utilized as catalysts under electrochemical conditions for the selective oxidation of organic molecules. Their electrocatalytic applications span both laboratory and industrial settings, demonstrating the versatility of N-oxyl derivatives in facilitating a wide range of electrosynthetic reactions (Nutting et al., 2018).

Molecular Characterization in Biochemistry

Studies on enzymes generating anandamide and its congeners have highlighted the role of N-acylethanolamines in biological systems, acting as ligands for cannabinoid and vanilloid receptors. The synthesis and breakdown of these compounds involve enzymes that could be structurally or functionally related to this compound. Understanding these processes is crucial for exploring therapeutic targets for pain, inflammation, and other conditions (Okamoto et al., 2004).

Anticancer Activity

Compounds related to this compound have been explored for their anticancer properties. For instance, dicopper(II) complexes bridged by asymmetric N,N′-bis(substituted)oxamides have shown significant in vitro anticancer activities against various tumor cell lines. These findings underscore the potential of this compound analogues in the development of new anticancer agents (Zheng et al., 2015).

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12(14-9-11-7-4-8-18-11)13(17)15-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWOEOKHIDAMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.